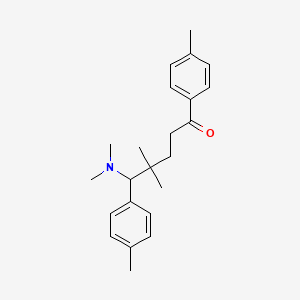
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a ketone functional group along with dimethylamino and p-tolyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone can be achieved through several synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 3,3-dimethyl-4-(dimethylamino)-4-(p-tolyl)butan-2-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butan-2-one: A closely related compound with similar structural features.
4-(Dimethylamino)-4-(p-tolyl)butan-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
3215-87-0 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-4,4-dimethyl-1,5-bis(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C23H31NO/c1-17-7-11-19(12-8-17)21(25)15-16-23(3,4)22(24(5)6)20-13-9-18(2)10-14-20/h7-14,22H,15-16H2,1-6H3 |
Clé InChI |
WEQPIUHSPPACCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)(C)CCC(=O)C2=CC=C(C=C2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



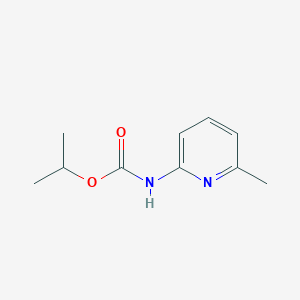
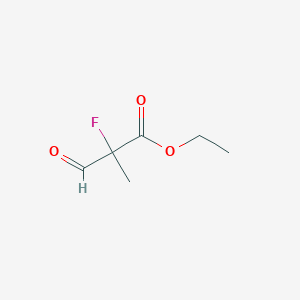
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
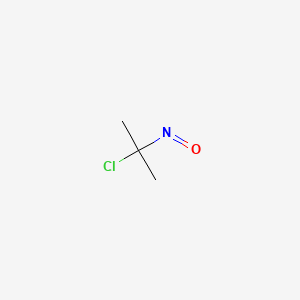
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
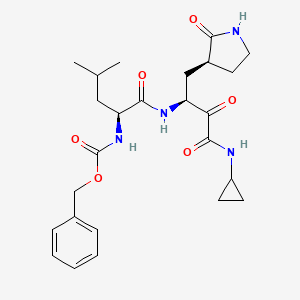

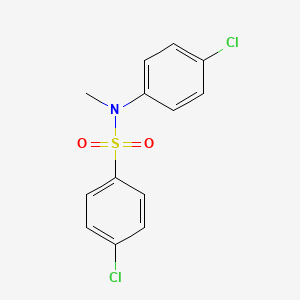
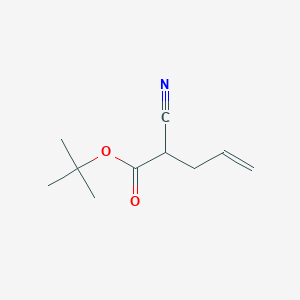
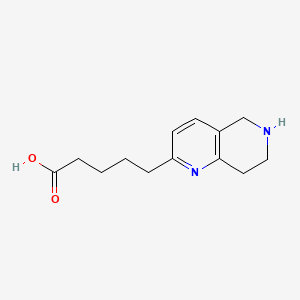
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)

